4-Piperidinol, 1-(2-amino-2-methylpropyl)-
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Overview
Description
4-Piperidinol, 1-(2-amino-2-methylpropyl)- is a chemical compound with the molecular formula C9H20N2O and a molecular weight of 172.27 g/mol . . This compound is part of the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidines are widely used in pharmaceuticals and organic synthesis due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-(2-amino-2-methylpropyl)- typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the activation of hydroxyl groups in amino alcohols, which avoids the use of toxic reagents and tolerates various functional groups . This strategy can be applied to the synthesis of functionalized piperidines.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions, which provide various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities . These methods are scalable and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinol, 1-(2-amino-2-methylpropyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides or amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidone derivatives, while reduction may produce piperidine derivatives with different substituents .
Scientific Research Applications
4-Piperidinol, 1-(2-amino-2-methylpropyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Piperidinol, 1-(2-amino-2-methylpropyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Piperidinol, 1-(2-amino-2-methylpropyl)- include:
Piperidine: A simple six-membered ring with one nitrogen atom.
4-Piperidone: A piperidine derivative with a ketone group at the fourth position.
1-(2-Amino-2-methylpropyl)piperidine: A closely related compound with similar functional groups
Uniqueness
What sets 4-Piperidinol, 1-(2-amino-2-methylpropyl)- apart from these similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceutical agents .
Properties
IUPAC Name |
1-(2-amino-2-methylpropyl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-9(2,10)7-11-5-3-8(12)4-6-11/h8,12H,3-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECASCHBOVVUBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCC(CC1)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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